molecular formula C12H22O B14532274 1-Butyl-3-methyl-8-oxabicyclo[3.2.1]octane CAS No. 62656-70-6

1-Butyl-3-methyl-8-oxabicyclo[3.2.1]octane

Cat. No.: B14532274
CAS No.: 62656-70-6
M. Wt: 182.30 g/mol
InChI Key: NRDMUHAWPJKBJA-UHFFFAOYSA-N
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Description

1-Butyl-3-methyl-8-oxabicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom within the bicyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-methyl-8-oxabicyclo[3.2.1]octane can be achieved through several methods. One efficient method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2) . This method allows for the efficient construction of the 8-oxabicyclo[3.2.1]octane scaffold with a wide substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-methyl-8-oxabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate.

    Substitution: Substitution reactions can occur at the butyl or methyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-Butyl-3-methyl-8-oxabicyclo[3.2.1]octane has several scientific research applications, including:

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development and the study of biological activities.

    Material Science: The compound’s properties may be explored for the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1-Butyl-3-methyl-8-oxabicyclo[3.2.1]octane involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-3-methyl-8-oxabicyclo[3.2.1]octane is unique due to its specific substituents (butyl and methyl groups) and the presence of an oxygen atom within the bicyclic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

62656-70-6

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-butyl-3-methyl-8-oxabicyclo[3.2.1]octane

InChI

InChI=1S/C12H22O/c1-3-4-6-12-7-5-11(13-12)8-10(2)9-12/h10-11H,3-9H2,1-2H3

InChI Key

NRDMUHAWPJKBJA-UHFFFAOYSA-N

Canonical SMILES

CCCCC12CCC(O1)CC(C2)C

Origin of Product

United States

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